Pyridine, 2,3,4,5-tetrahydro-6-(4-phenylbutyl)-
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Overview
Description
Pyridine, 2,3,4,5-tetrahydro-6-(4-phenylbutyl)-: is a chemical compound with a complex structure that includes a pyridine ring partially saturated with hydrogen atoms and a phenylbutyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,3,4,5-tetrahydro-6-(4-phenylbutyl)- typically involves the hydrogenation of pyridine derivatives. One common method includes the catalytic hydrogenation of pyridine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow hydrogenation processes, which allow for better control over reaction conditions and higher yields. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2,3,4,5-tetrahydro-6-(4-phenylbutyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives with different functional groups.
Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as Pd/C.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine carboxylic acids, while reduction can produce piperidine derivatives.
Scientific Research Applications
Chemistry: Pyridine, 2,3,4,5-tetrahydro-6-(4-phenylbutyl)- is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, Pyridine, 2,3,4,5-tetrahydro-6-(4-phenylbutyl)- is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of Pyridine, 2,3,4,5-tetrahydro-6-(4-phenylbutyl)- involves its interaction with specific molecular targets. The phenylbutyl substituent may enhance its binding affinity to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- Pyridine, 2,3,4,5-tetrahydro-6-phenyl-
- Piperidine derivatives
- Substituted pyridines
Uniqueness: Pyridine, 2,3,4,5-tetrahydro-6-(4-phenylbutyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
118282-77-2 |
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Molecular Formula |
C15H21N |
Molecular Weight |
215.33 g/mol |
IUPAC Name |
6-(4-phenylbutyl)-2,3,4,5-tetrahydropyridine |
InChI |
InChI=1S/C15H21N/c1-2-8-14(9-3-1)10-4-5-11-15-12-6-7-13-16-15/h1-3,8-9H,4-7,10-13H2 |
InChI Key |
LTJFNOLPFBQZTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN=C(C1)CCCCC2=CC=CC=C2 |
Origin of Product |
United States |
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